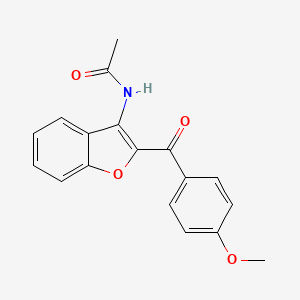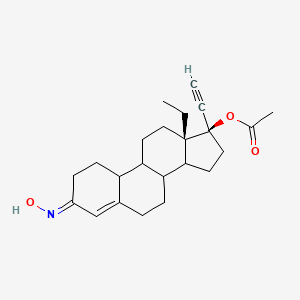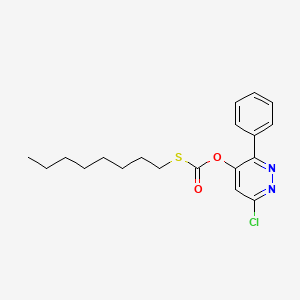
NPD8733
Overview
Description
NPD8733 is a small molecule inhibitor known for its ability to inhibit cancer cell-enhanced fibroblast migration. It specifically binds to valosin-containing protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family . The chemical formula of this compound is C18H15NO4, and it has a molecular weight of 309.32 g/mol .
Mechanism of Action
Target of Action
NPD8733, also known as N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide or N-(2-(4-Methoxybenzoyl)benzofuran-3-yl)acetamide, specifically binds to valosin-containing protein (VCP)/p97 . VCP/p97 is a member of the ATPase-associated with diverse cellular activities (AAA+) protein family .
Mode of Action
This compound acts as an inhibitor of cancer cell-enhanced fibroblast migration . It achieves this by binding to the D1 domain of VCP . The D1 domain is crucial for the function of VCP , suggesting that this compound may inhibit the activity of VCP by binding to this domain .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell-enhanced fibroblast migration . This suggests that this compound could potentially be used in the research of cancer diseases .
Action Environment
It’s worth noting that the tumor microenvironment plays a significant role in cancer metastasis Therefore, the environment could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
NPD8733 plays a significant role in biochemical reactions, particularly in the context of cancer cell-enhanced fibroblast migration . It interacts with the valosin-containing protein (VCP)/p97 . The nature of these interactions is specific, as this compound binds to the D1 domain of VCP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cancer cell-enhanced fibroblast migration
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the D1 domain of VCP . This binding inhibits the function of VCP, thereby reducing the migration of fibroblasts enhanced by cancer cells .
Preparation Methods
The preparation of NPD8733 involves synthetic routes that include the use of photo-crosslinking techniques. The compound is conjugated to sepharose beads using photo-crosslinking, followed by affinity purification and gel electrophoresis . The exact reaction conditions and industrial production methods are not extensively documented, but the compound is typically synthesized in a laboratory setting for research purposes.
Chemical Reactions Analysis
NPD8733 undergoes various chemical reactions, primarily focusing on its interaction with valosin-containing protein (VCP)/p97. The compound binds specifically to the D1 domain of VCP, inhibiting its activity . Common reagents and conditions used in these reactions include the use of immobilized beads and proteomics analysis to identify the binding interactions . The major product formed from these reactions is the inhibited VCP/p97 complex, which results in reduced fibroblast migration .
Scientific Research Applications
NPD8733 has significant scientific research applications, particularly in the field of cancer research. It has been identified as an inhibitor of cancer cell-enhanced fibroblast migration, making it a valuable tool for studying cancer metastasis . The compound has been used in various in vitro studies to investigate its effects on cancer cell lines and fibroblast migration .
Comparison with Similar Compounds
NPD8733 can be compared with other similar compounds, such as NPD8126, which is a structurally similar but inactive derivative . Unlike this compound, NPD8126 does not bind to valosin-containing protein (VCP)/p97 and does not inhibit fibroblast migration . This highlights the uniqueness of this compound in its specific binding and inhibitory activity. Other similar compounds include ML240, DBeQ, and NMS-873, which also target VCP/p97 but may have different binding affinities and inhibitory effects .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBUYPGHZTWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
